4-Ethoxyphenylacetonitrile chemical structure and IUPAC name
4-Ethoxyphenylacetonitrile chemical structure and IUPAC name
An In-depth Technical Guide to the Reactivity Profile of 4-Ethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Ethoxyphenylacetonitrile, a key organic intermediate, possesses a rich and versatile reactivity profile centered around its nitrile functional group and the activated benzylic position. This guide provides a comprehensive exploration of its chemical properties, synthesis, and characteristic reactions, including hydrolysis, reduction, and α-alkylation. By elucidating the mechanistic principles and providing field-tested protocols, this document serves as a technical resource for professionals leveraging this compound in pharmaceutical synthesis and broader organic chemistry applications.
Introduction and Molecular Characteristics
4-Ethoxyphenylacetonitrile, also known as 4-ethoxybenzyl cyanide, is an aromatic nitrile that serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring a para-substituted ethoxy group on a phenyl ring attached to an acetonitrile moiety, provides two primary centers for chemical transformation: the electrophilic carbon of the nitrile group and the acidic α-carbon of the methylene bridge. The electron-donating nature of the ethoxy group influences the reactivity of the aromatic ring and the benzylic position.
Physicochemical and Identification Data
A clear understanding of the physical properties of 4-ethoxyphenylacetonitrile is fundamental for its appropriate handling, storage, and use in experimental setups.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-Ethoxyphenyl)acetonitrile | PubChem |
| Synonyms | 4-Ethoxybenzyl cyanide, p-Ethoxyphenylacetonitrile | - |
| CAS Number | 6775-77-5 | [2] |
| Molecular Formula | C₁₀H₁₁NO | [3] |
| Molecular Weight | 161.20 g/mol | - |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~260 °C | [1] |
| Density | 1.052 g/mL | [1] |
| Solubility | Soluble in organic solvents | [4] |
Synthesis of 4-Ethoxyphenylacetonitrile
The most prevalent and industrially scalable synthesis of arylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide. This method is particularly effective for reactive benzyl halides.[5][6]
Synthesis via Nucleophilic Substitution
The primary route involves a two-step process starting from 4-ethoxybenzyl alcohol. The alcohol is first converted to the more reactive 4-ethoxybenzyl chloride, which is then reacted with sodium cyanide in an anhydrous solvent to yield the target nitrile. The use of an anhydrous solvent like acetone is critical to prevent the hydrolysis of the reactive benzyl chloride back to the alcohol, which can occur in aqueous media.[5]
Caption: Synthesis workflow for 4-Ethoxyphenylacetonitrile.
Detailed Experimental Protocol: Synthesis from 4-Ethoxybenzyl Alcohol
This protocol is adapted from a validated procedure for the synthesis of the analogous p-methoxyphenylacetonitrile.[5]
Materials:
-
4-Ethoxybenzyl alcohol
-
Concentrated Hydrochloric Acid (HCl)
-
Granular Calcium Chloride (CaCl₂)
-
Finely powdered Sodium Cyanide (NaCN)
-
Sodium Iodide (NaI)
-
Dry Acetone
-
Benzene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of 4-Ethoxybenzyl Chloride (in a fume hood):
-
In a flask, vigorously stir 1 mole of 4-ethoxybenzyl alcohol with an excess of concentrated hydrochloric acid for 15-20 minutes at room temperature.
-
Transfer the mixture to a separatory funnel. The lower organic layer, containing the crude 4-ethoxybenzyl chloride, is separated.
-
Dry the crude chloride over granular calcium chloride for approximately 30 minutes and then filter. The crude chloride is unstable and should be used immediately.[5]
-
-
Cyanation Reaction (in a fume hood):
-
Set up a three-necked round-bottomed flask with a mechanical stirrer and a reflux condenser.
-
Charge the flask with the freshly prepared 4-ethoxybenzyl chloride, 1.5 moles of finely powdered sodium cyanide, 0.1 moles of sodium iodide (as a catalyst), and a sufficient volume of dry acetone.[5][7]
-
With vigorous stirring, heat the mixture to reflux and maintain for 16-20 hours. The sodium iodide facilitates the reaction via the Finkelstein reaction, transiently forming the highly reactive benzyl iodide.[7]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter with suction to remove the inorganic salts (Caution: contains unreacted cyanide).[5]
-
Wash the collected solids with a portion of acetone and combine the filtrates.
-
Remove the acetone from the filtrate by distillation.
-
Dissolve the residual oil in benzene and wash with three portions of hot water to remove any remaining inorganic salts.
-
Dry the benzene solution over anhydrous sodium sulfate, filter, and remove the benzene by distillation under reduced pressure.
-
The resulting crude 4-ethoxyphenylacetonitrile can be used directly for many applications or be further purified by vacuum distillation.[5]
-
Core Reactivity Profile
The reactivity of 4-ethoxyphenylacetonitrile is dominated by the chemistry of the nitrile group and the adjacent methylene bridge.
Hydrolysis to 4-Ethoxyphenylacetic Acid
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-ethoxyphenylacetic acid, a valuable precursor in its own right.[8][9] Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid like sulfuric acid.[10][11]
Mechanism: The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to an intermediate amide, which is then further hydrolyzed to the carboxylic acid and ammonia (or ammonium salt).
Caption: Hydrolysis of 4-Ethoxyphenylacetonitrile.
Protocol: Acid-Catalyzed Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser, cautiously add the 4-ethoxyphenylacetonitrile dropwise to a stirred aqueous solution of 50-70% sulfuric acid.[10]
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water or onto ice to precipitate the crude 4-ethoxyphenylacetic acid.
-
Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., water or an aqueous-organic mixture).[10]
Reduction to 2-(4-Ethoxyphenyl)ethanamine
The reduction of the nitrile group is a direct route to primary amines, which are fundamental building blocks in drug synthesis. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[12][13]
Mechanism (with LiAlH₄): The reaction involves the nucleophilic addition of hydride ions (from LiAlH₄) to the electrophilic carbon of the nitrile. Two successive additions of hydride reduce the carbon-nitrogen triple bond, and a final acidic workup protonates the nitrogen to yield the primary amine.[12]
Caption: Reduction of 4-Ethoxyphenylacetonitrile to a primary amine.
Protocol: Reduction with LiAlH₄
-
Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a dry three-necked flask, suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath and add a solution of 4-ethoxyphenylacetonitrile in the same anhydrous solvent dropwise, maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours.
-
Cool the mixture again in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether.
-
Combine the filtrate and washings, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude 2-(4-ethoxyphenyl)ethanamine, which can be purified by distillation.
α-Alkylation
The methylene protons (α-protons) adjacent to the nitrile group are acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion. This allows for deprotonation by a suitable base to form a nucleophilic carbanion, which can then be alkylated by reaction with an alkyl halide or other electrophile.[14][15] This reaction is a powerful tool for carbon-carbon bond formation.
Mechanism: A strong base removes an α-proton to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide) in an Sₙ2 reaction to form the α-alkylated product.
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